N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide
Description
N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, which is known for its stability and bioactivity, making it a valuable subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-4-26(22,23)21-15-10-9-13(11-17(15)24-3)19-12(2)18-20-14-7-5-6-8-16(14)25-18/h5-12,19,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMPFCQZDNGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)NC(C)C2=NC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The subsequent steps involve the introduction of the ethylamino group and the methoxyphenyl group through nucleophilic substitution reactions. The final step includes the sulfonation of the phenyl ring to introduce the ethanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process. The use of continuous flow reactors can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzoxazoles, which can have different biological activities and properties.
Scientific Research Applications
N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactivity makes it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.
Sulfonamides: Compounds with sulfonamide groups attached to different aromatic rings.
Uniqueness
N-[4-[1-(1,3-benzoxazol-2-yl)ethylamino]-2-methoxyphenyl]ethanesulfonamide is unique due to its combination of a benzoxazole ring and an ethanesulfonamide group, which provides a distinct set of chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
